A Technical Guide to 2-Acetylphenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2-Acetylphenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 308103-40-4
This technical guide provides a comprehensive overview of 2-acetylphenylboronic acid, a versatile building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications, particularly in the context of modulating cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
2-Acetylphenylboronic acid is a white to yellow crystalline solid. Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 308103-40-4 | [1][2] |
| Molecular Formula | C₈H₉BO₃ | [1][2][3] |
| Molecular Weight | 163.97 g/mol | [3] |
| IUPAC Name | (2-acetylphenyl)boronic acid | [1][2] |
| Appearance | White to yellow powder and/or chunks | [2] |
| Melting Point | 170.0°C | [3] |
| Purity | ≥95% (HPLC) | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| SMILES | CC(=O)C1=CC=CC=C1B(O)O | [1][2] |
| InChI Key | ZKAOVABYLXQUTI-UHFFFAOYSA-N | [1][2] |
Synthesis of 2-Acetylphenylboronic Acid
A practical and scalable synthesis for 2-acetylphenylboronic acid involves a four-step process starting from 2'-bromoacetophenone (B1265738).[4][5] The general workflow is outlined below.
Caption: General synthesis workflow for 2-acetylphenylboronic acid.
Experimental Protocol
Step 1: Ketal Protection of 2'-Bromoacetophenone
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To a solution of 2'-bromoacetophenone (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-bromophenyl)-2-methyl-1,3-dioxolane.
Step 2: Lithium-Halogen Exchange and Borylation
-
Dissolve the protected bromoacetophenone (1 equivalent) in anhydrous THF and cool to -78°C under an inert atmosphere.
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78°C.
-
Stir the mixture for 1 hour at this temperature.
-
Add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature does not rise above -70°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture to 0°C and quench by the slow addition of 2M hydrochloric acid.
-
Stir vigorously for 4-6 hours at room temperature to effect the hydrolysis of the borate ester and the deprotection of the ketal.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or ether/hexanes) to afford pure 2-acetylphenylboronic acid.
Applications in Drug Discovery and Chemical Biology
Phenylboronic acids are a class of compounds with significant applications in medicinal chemistry and chemical biology.[6] They are known to interact with diols, making them useful for glucose sensing.[7][8][9][10] Furthermore, they have been investigated as inhibitors of various enzymes and have shown potential in modulating cellular signaling pathways.[11][12]
Modulation of the Rho GTPase Signaling Pathway
Phenylboronic acids have been shown to impact the Rho family of GTP-binding proteins, which are key regulators of the actin cytoskeleton and are implicated in cancer cell migration and proliferation.[12] Specifically, phenylboronic acid (PBA) has been demonstrated to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[12] This inhibition leads to a reduction in downstream signaling through ROCK, affecting actomyosin (B1167339) contractility and ultimately inhibiting cell migration.[12]
Caption: Phenylboronic acid's inhibitory effect on the Rho GTPase pathway.
Glucose Sensing
The ability of phenylboronic acids to reversibly bind with cis-diols forms the basis of their use in glucose sensors.[7][8][9][10][13] This interaction can be transduced into a measurable optical or electrochemical signal. A common application is the development of hydrogel-based sensors that swell or shrink in response to glucose concentrations.[7][9][10][13]
Experimental Protocol: General Procedure for Hydrogel-Based Glucose Sensing
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Hydrogel Preparation: A hydrogel is prepared by copolymerizing a monomer functionalized with a phenylboronic acid derivative, a hydrophilic monomer (e.g., acrylamide), and a cross-linker.
-
Equilibration: The hydrogel is equilibrated in a buffer solution at a physiological pH (e.g., 7.4).
-
Glucose Measurement: The hydrogel is exposed to solutions with varying glucose concentrations.
-
Signal Readout: The change in a physical property of the hydrogel, such as its volume or optical properties (e.g., diffraction), is measured. This change is correlated to the glucose concentration.[7][9]
This protocol provides a general framework, and the specific monomers, cross-linkers, and detection methods can be tailored for different applications.
References
- 1. 2-Acetylphenylboronic acid | C8H9BO3 | CID 2734309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetylphenylboronic acid, 96% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 2-Acetylphenylboronic acid, 96% | Fisher Scientific [fishersci.ca]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
